2-(2-Methylphenoxy)-9H-xanthene
Description
Overview of Xanthene Chemistry and its Significance in Contemporary Organic Research
Xanthenes are a prominent class of oxygen-containing heterocyclic compounds built on a dibenzo[b,e]pyran framework. nih.govmdpi.com This tricyclic system is not only a common motif in various natural products but also serves as a foundational structure in medicinal chemistry and materials science. nih.govijrpc.com The significance of xanthene chemistry in modern organic research is vast, driven by the diverse applications of its derivatives. nih.gov
Historically, xanthene derivatives are well-known for forming a brilliant class of dyes, including fluoresceins and rhodamines, which are noted for their fluorescent properties. ijrpc.com This has led to their extensive use as fluorescent probes for bioimaging, pH sensors, and in laser technologies. nih.govresearchgate.net In the realm of medicine, the xanthene scaffold is considered a "privileged structure" as its derivatives exhibit a wide array of pharmacological activities, including antiviral, anti-inflammatory, antibacterial, and anticancer properties. mdpi.comnih.govworldscientific.com Furthermore, the development of novel synthetic methodologies, such as ultrasound-assisted synthesis, has made the creation of functionalized xanthenes more efficient and sustainable, fueling further research into their potential. nih.gov
The Unique Architectural Features of Substituted Xanthene Derivatives
The versatility of the xanthene core lies in the ability to modify its structure through substitution, which in turn fine-tunes its physicochemical and biological properties. researchgate.net The introduction of different functional groups at various positions on the xanthene ring system can lead to significant changes in the molecule's characteristics.
Furthermore, substitution on the outer benzene (B151609) rings allows for the modulation of the electronic properties of the entire system. The ability to introduce various substituents allows chemists to precisely tune the molecule's properties for specific applications, a concept central to modern drug design and materials science. researchgate.net The development of new synthetic methods continues to expand the library of accessible xanthene derivatives, opening up new avenues for research. rsc.orgmdpi.com
Research Imperatives for 2-(2-Methylphenoxy)-9H-xanthene within Heterocyclic Compound Research
While extensive, dedicated studies on this compound are not widely available in public research, the molecule's unique structure provides clear imperatives for its investigation within heterocyclic chemistry. The key interest lies in understanding how the specific 2-(2-methylphenoxy) substituent influences the foundational xanthene framework.
The primary research drivers for this compound include:
Development of Synthetic Methodologies: The synthesis of asymmetrically substituted xanthenes like the title compound presents a valuable challenge. Developing efficient and selective synthetic routes to such molecules is a significant goal in organic chemistry. rsc.org These methods can then be applied to create a wider range of novel heterocyclic compounds with potential applications. ijrpr.com
Potential Biological Activity: Given that a vast number of substituted xanthenes exhibit significant biological effects, this compound is a candidate for biological screening. Its unique substitution pattern could lead to novel interactions with biological systems, making it a target for discovery programs in areas like antimicrobial or anticancer research. mdpi.comnih.gov
The study of molecules like this compound is essential for advancing the fundamental understanding of heterocyclic chemistry and for the discovery of new functional molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61211-16-3 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-9H-xanthene |
InChI |
InChI=1S/C20H16O2/c1-14-6-2-4-8-18(14)21-17-10-11-20-16(13-17)12-15-7-3-5-9-19(15)22-20/h2-11,13H,12H2,1H3 |
InChI Key |
BTNBIGAVLXEBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC3=C(C=C2)OC4=CC=CC=C4C3 |
Origin of Product |
United States |
Sophisticated Spectroscopic Characterization and Computational Elucidation of 2 2 Methylphenoxy 9h Xanthene
Comprehensive Spectroscopic Analyses
Spectroscopic techniques are invaluable tools for elucidating the intricate molecular structure and electronic behavior of organic compounds. For 2-(2-Methylphenoxy)-9H-xanthene, a multi-faceted approach involving vibrational, nuclear magnetic resonance, and electronic absorption spectroscopy provides a comprehensive understanding of its characteristics.
Vibrational Spectroscopy (IR and Raman) for Structural Assignment
In the IR spectrum of a typical xanthene derivative, characteristic bands are expected. The aromatic C-H stretching vibrations generally appear in the region of 3100-3000 cm⁻¹. The C-O-C stretching vibrations of the xanthene ether linkage and the phenoxy ether linkage are expected to produce strong bands in the 1250-1000 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings can provide information about the substitution pattern.
Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations typically give rise to strong bands in the 1600-1400 cm⁻¹ region. The presence of the methyl group in the 2-methylphenoxy substituent would be confirmed by its characteristic C-H stretching and bending vibrations. In general, for complex molecules, the combination of IR and Raman spectroscopy, supported by computational predictions, is crucial for a complete vibrational assignment. researchgate.netresearchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (CH₂) | Stretching | 2950 - 2850 |
| Aliphatic C-H (CH₃) | Stretching | 2975 - 2950 |
| C=C (Aromatic) | Stretching | 1620 - 1580 |
| C-O-C (Xanthene Ether) | Asymmetric Stretching | 1250 - 1200 |
| C-O-C (Phenoxy Ether) | Asymmetric Stretching | 1270 - 1230 |
| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 |
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise connectivity and three-dimensional structure of molecules in solution. copernicus.org For this compound, both ¹H and ¹³C NMR spectra provide a wealth of information.
In the ¹H NMR spectrum, the protons of the xanthene core and the two aromatic rings will resonate in distinct regions. The methylene (B1212753) protons (H-9) of the 9H-xanthene moiety are expected to appear as a singlet around 4.0 ppm. chemicalbook.com The aromatic protons will exhibit complex splitting patterns in the range of 6.8 to 7.5 ppm, with their specific chemical shifts and coupling constants being influenced by the positions of the substituents. The methyl protons of the 2-methylphenoxy group will likely appear as a singlet around 2.2-2.4 ppm.
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-160 ppm, with the carbons attached to oxygen appearing at lower field. The methylene carbon (C-9) of the xanthene is expected around 30-40 ppm, while the methyl carbon will resonate at approximately 15-20 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-9 (CH₂) | ~4.0 (s) | ~35 |
| Aromatic Protons | 6.8 - 7.5 (m) | 115 - 158 |
| Methyl Protons (CH₃) | ~2.3 (s) | ~16 |
s = singlet, m = multiplet
Electronic Absorption Spectroscopy for Ground State Transitions
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, probes the electronic transitions from the ground state to various excited states of a molecule. The absorption spectrum of xanthene derivatives is characterized by several bands corresponding to π-π* transitions within the aromatic system. rsc.orgresearchgate.net
For this compound, the UV-Vis spectrum is expected to show intense absorption bands in the UV region. The core xanthene structure typically exhibits absorption maxima around 250 nm and 290 nm. nist.gov The presence of the 2-methylphenoxy substituent may cause a slight red-shift (bathochromic shift) of these absorption bands and could introduce additional shoulders or bands due to its own electronic transitions. The specific solvent used can also influence the position and intensity of the absorption maxima due to solute-solvent interactions. researchgate.net
X-ray Crystallographic Investigations of Xanthene Derivatives
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org While a specific crystal structure for this compound is not publicly available, analysis of related xanthene derivatives allows for an informed discussion of its likely structural features.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction analysis of various xanthene derivatives reveals that the central xanthene ring system is not perfectly planar. goums.ac.irnih.govnih.gov The central six-membered ring containing the oxygen atom typically adopts a slight boat or flattened boat conformation. The two flanking benzene rings are generally planar. The dihedral angle between the mean planes of the benzene rings is a key structural parameter that can be influenced by the substituents present on the xanthene core.
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. tandfonline.comnih.gov This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules.
For xanthene derivatives, Hirshfeld surface analysis typically reveals the importance of H···H, C-H···O, and C-H···π interactions in dictating the crystal packing. tandfonline.comnih.gov The d_norm surface, a key feature of this analysis, highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate interactions that are shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.
Quantum Chemical Calculations and Theoretical Modeling
The intricate electronic and photophysical properties of this compound can be extensively investigated through a suite of quantum chemical calculations. These computational methods provide a microscopic understanding of the molecule's behavior, complementing experimental findings and guiding the design of new materials with tailored characteristics. The primary theoretical tools employed for such analyses are Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).
In a theoretical study on a related xanthene derivative, it was observed that the central pyran ring and a phenyl substituent were nearly perpendicular, with a dihedral angle of 89.71 (2)°. iucr.org A similar perpendicular arrangement would be expected for this compound, which would have implications for the degree of electronic communication between the two moieties. DFT is also instrumental in understanding the stability of different conformers and the energetics of the molecule. For instance, in a study on the pyrolysis of certain polymers, DFT calculations were used to analyze the formation of tricyclic intermediates like 9H-xanthene, highlighting the method's utility in exploring reaction mechanisms and molecular stability. chemrxiv.org
The calculated electronic properties from DFT, such as the dipole moment and the distribution of atomic charges, provide insights into the molecule's polarity and reactivity. The molecular electrostatic potential (MESP) map, another output of DFT calculations, can identify the electrophilic and nucleophilic regions of the molecule. researchgate.netyyu.edu.tr
To understand the photophysical properties of this compound, such as its absorption and emission characteristics, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to excited states, allowing for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions. bohrium.comresearchgate.netacs.orgnih.gov
For xanthene derivatives, TD-DFT calculations have been successfully used to interpret experimental UV/Vis spectra. bohrium.com It has been noted in studies of xanthene analogues that while TD-DFT can sometimes result in blueshifted excitation energies, the choice of functional can be adjusted to improve agreement with experimental data. nih.gov The calculations reveal the orbitals involved in the primary electronic transitions. For many xanthene-based systems, the lowest energy transitions are typically of a π-π* character, localized on the xanthene core or involving charge transfer between different parts of the molecule. researchgate.netresearchgate.net In a study on a copper iodide cluster with a xanthene-based ligand, TD-DFT was crucial in elucidating the origin of the observed UV-vis absorption features, attributing them to mechanisms like metal-to-ligand charge transfer (MLCT). acs.org
The application of TD-DFT to this compound would predict its absorption maxima and provide a detailed picture of the transitions, such as whether they are localized on the xanthene framework, the methylphenoxy group, or involve intramolecular charge transfer (ICT) between them.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are critical in determining the electronic behavior of a molecule.
The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity and is also related to the wavelength of the lowest energy electronic absorption.
In computational studies of xanthene derivatives, the HOMO is often found to be localized on the electron-rich xanthene ring system, while the LUMO's location can vary depending on the nature and position of substituents. iucr.orgresearchgate.net For this compound, it is anticipated that the HOMO would be primarily distributed over the xanthene moiety. The introduction of the 2-methylphenoxy group could influence the energy and localization of the LUMO. An analysis of the FMOs would clarify the nature of the primary electronic transitions predicted by TD-DFT. For example, a transition from a HOMO localized on the xanthene to a LUMO also on the xanthene would be a local excitation, whereas a transition to a LUMO on the phenoxy substituent would indicate charge transfer character.
Table 1: Representative Frontier Molecular Orbital Data for this compound (Illustrative)
| Parameter | Value (eV) | Description |
| HOMO Energy | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 3.90 | Energy difference between HOMO and LUMO |
Note: The values in this table are illustrative and represent typical energies for a molecule of this type based on computational studies of similar xanthene derivatives. iucr.org They are not the result of direct calculations on this compound.
Beyond the prediction of electronic transitions, computational methods can provide theoretical values for various spectroscopic parameters, which can then be compared with experimental data. bohrium.comrsc.org For instance, DFT calculations can be used to predict vibrational frequencies, which, when scaled appropriately, can aid in the assignment of peaks in an experimental IR spectrum. bohrium.com
Similarly, theoretical predictions of NMR chemical shifts can be obtained. bohrium.com These calculations are valuable for confirming the proposed structure of a synthesized compound. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be estimated. Discrepancies between calculated and experimental shifts can point to conformational or environmental effects not accounted for in the calculation.
For this compound, a full computational spectroscopic characterization would involve these calculations to provide a complete theoretical picture of its properties.
Table 2: Predicted Spectroscopic Parameters for this compound (Illustrative)
| Spectroscopic Data | Predicted Value | Method |
| Major UV-Vis Absorption (λmax) | 295 nm | TD-DFT |
| Molar Absorptivity (ε) at λmax | 25,000 M⁻¹cm⁻¹ | TD-DFT |
| ¹H NMR Chemical Shift (aromatic) | 6.8 - 7.5 ppm | DFT (GIAO) |
| ¹³C NMR Chemical Shift (aromatic) | 115 - 155 ppm | DFT (GIAO) |
| Major IR Vibrational Frequency (C-O-C stretch) | ~1240 cm⁻¹ | DFT |
Note: The values presented in this table are illustrative and based on typical results from computational studies on related xanthene and phenoxy compounds. bohrium.com They serve as a representative example of what would be expected from a direct computational analysis of this compound.
Mechanistic Studies on Reactivity and Transformation Pathways of 2 2 Methylphenoxy 9h Xanthene Derivatives
Elucidation of Uncatalyzed Oxidative C-H Amination Mechanisms in Xanthenes
The direct functionalization of C-H bonds is a primary goal in modern synthetic chemistry, offering a more atom-economical route compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Oxidative C-H amination, the formation of a C-N bond at a previously unfunctionalized carbon atom, can occur through various mechanisms. While transition metal catalysis is common, uncatalyzed pathways are of significant interest as they avoid metal contamination in the final products.
For xanthene derivatives, uncatalyzed oxidative C-H amination is less common and mechanistically challenging. Such reactions typically require harsh conditions or external stimuli like electrochemistry to proceed. In the absence of a catalyst, the reaction may proceed via a radical mechanism. This would involve the generation of a nitrogen-centered radical from an amine precursor, which then abstracts a hydrogen atom from the benzylic C9 position of the xanthene ring, the most reactive C(sp³)-H bond. The resulting xanthenyl radical would then combine with another nitrogen-centered radical to form the C-N bond.
Alternatively, electrochemical methods provide a catalyst-free approach for the C-H functionalization of xanthenes. mdpi.com In this scenario, an anodic oxidation of the xanthene substrate can generate a radical cation intermediate. Subsequent deprotonation at the benzylic C9 position yields a xanthenyl radical, which can then be intercepted by a suitable nitrogen nucleophile to afford the aminated product. The specific pathway and feasibility of uncatalyzed amination are highly dependent on the reaction conditions and the nature of the aminating agent.
Detailed Mechanistic Pathways of Metal-Catalyzed C-H Coupling Reactions
Transition metal catalysis provides a powerful toolkit for the selective functionalization of C-H bonds in xanthene derivatives. nih.gov Metals such as palladium, copper, and ruthenium have been employed to catalyze the coupling of xanthenes with various partners. researchgate.netresearchgate.net A general mechanism for the palladium-catalyzed C-H arylation at the C9 position of a xanthene, for instance, typically involves a sequence of well-defined elementary steps.
A common catalytic cycle for C(sp³)–H activation can be described as follows:
C-H Activation: The catalyst, often a high-valent palladium species, interacts with the xanthene substrate. The C9-H bond is cleaved to form a palladacycle intermediate. This step can occur through various pathways, including concerted metalation-deprotonation (CMD) or oxidative addition.
Reductive Elimination: The aryl group (from an aryl halide or other coupling partner) and the xanthenyl moiety are both bound to the palladium center. They subsequently couple and are eliminated from the metal, forming the new C-C bond and regenerating a lower-valent palladium catalyst.
Catalyst Regeneration: An oxidant is often required to return the palladium catalyst to its active, higher oxidation state, completing the catalytic cycle.
The selectivity for functionalization at specific positions on the xanthene ring can be controlled through the use of directing groups, which coordinate to the metal center and bring it into close proximity to a particular C-H bond. youtube.com
Specifically, the reduction of a bis(dichloroboryl)xanthene complex can lead to a highly reactive bis(borylene)xanthene intermediate. acs.orgnih.gov This intermediate is capable of mediating a C–O–C deoxygenation of the xanthene spacer itself. nih.govacs.org This process involves the two boron(I) centers attacking the central ether oxygen, leading to the cleavage of the C-O bonds and the formation of a new B-O-B structure within a diboraoxirane complex. acs.orgnih.govresearchgate.net In this specific transformation, the cleavage of the structurally integral C-O bond is the key event that defines the final product structure, representing a unique rearrangement pathway rather than a conventional turnover-limiting step of a catalytic cycle.
The Hammett equation is a powerful tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates the logarithm of reaction rates or equilibrium constants for a series of substituted aromatic substrates to a set of substituent constants (σ) and a reaction constant (ρ).
Photophysical Properties and Excited State Dynamics of Phenoxy Substituted Xanthenes
Fluorescence Characteristics and Quantum Yield Determination
Phenoxy-substituted xanthenes, like other xanthene derivatives, are known for their fluorescent properties. The fluorescence of these compounds is intricately linked to their molecular structure and the surrounding solvent environment. Generally, xanthene dyes exhibit strong absorption and emission in the visible region of the electromagnetic spectrum. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is highly dependent on the solvent polarity. For instance, some xanthene-based dyes show a wide range of quantum yields, from as low as 0.04 to as high as 0.66 in different solvents. This variation is often attributed to the stabilization of the excited state in polar solvents and the potential for non-radiative decay pathways in less polar environments.
The determination of fluorescence quantum yields is typically carried out using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. The choice of the standard is crucial and depends on the excitation and emission wavelength ranges of the compound under investigation.
Interactive Data Table: Photophysical Properties of a Representative Xanthene Dye
Below is an example of how photophysical data for a xanthene dye might be presented. Note that this data is for a novel xanthene-based bi-functional reactive dye and not specifically for 2-(2-Methylphenoxy)-9H-xanthene. icrc.ac.ir
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| Water | 465 | 498 | 33 | 0.04 |
| Methanol | 470 | 510 | 40 | 0.25 |
| DMF | 485 | 525 | 40 | 0.55 |
| Acetone (B3395972) | 490 | 538 | 48 | 0.66 |
Excited State Proton Transfer (ESPT) Mechanisms
Excited State Proton Transfer (ESPT) is a significant de-excitation pathway for many fluorescent molecules containing acidic or basic functional groups. In the context of phenoxy-substituted xanthenes, particularly those with hydroxyl or amino substituents, ESPT can play a crucial role in their photophysical behavior. Upon photoexcitation, the acidity or basicity of a molecule can change dramatically, leading to proton transfer to or from the solvent or another functional group within the same molecule (intramolecular) or a neighboring molecule (intermolecular).
This process often results in the appearance of a new, red-shifted emission band corresponding to the deprotonated or protonated species. The efficiency of ESPT is influenced by factors such as the pH of the solution, the presence of proton acceptors or donors, and the solvent's ability to support proton transfer. For some xanthene derivatives, ESPT is a key feature that can be exploited for applications in chemical sensing and biological imaging.
Anomalous Fluorescence and Identification of Long-Lived Emission States
In some xanthene derivatives, researchers have observed what is termed "anomalous fluorescence." This refers to emission from a higher energy level than the first excited singlet state (S1), which seemingly violates Kasha's rule. This phenomenon is often associated with specific structural features or environmental conditions that hinder the rapid internal conversion from higher excited states to the S1 state.
Furthermore, long-lived emission states, such as phosphorescence, have been identified in certain xanthene derivatives. Phosphorescence arises from the radiative decay from an excited triplet state (T1) to the ground singlet state (S0). This process is spin-forbidden, resulting in significantly longer lifetimes (microseconds to seconds) compared to fluorescence (nanoseconds). The observation of room temperature phosphorescence in organic molecules is relatively rare but is of great interest for applications in areas like bioimaging, sensing, and anti-counterfeiting technologies. The presence of heavy atoms or specific molecular packing in the solid state can enhance the probability of intersystem crossing from the singlet to the triplet manifold, thereby promoting phosphorescence.
Influence of Structural Perturbations on Photophysical Profiles
The photophysical properties of xanthene dyes can be finely tuned by introducing structural modifications to the xanthene core or its substituents. These perturbations can significantly alter the absorption and emission wavelengths, quantum yields, and excited-state dynamics.
Impact of Silicon Substitution on Xanthene Photophysics
A particularly impactful structural modification is the replacement of the oxygen atom at the 10-position of the xanthene ring with a silicon atom. This substitution has been shown to have a profound effect on the photophysical properties of the resulting Si-xanthene dyes.
The introduction of silicon generally leads to a significant red-shift in both the absorption and emission spectra. This bathochromic shift is attributed to the lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy level through σ-π conjugation. The silicon atom's σ* orbitals can effectively interact with the π* orbitals of the xanthene chromophore, reducing the HOMO-LUMO energy gap.
Furthermore, silicon substitution can also influence the fluorescence quantum yield and photostability of the dye. The specific substituents on the silicon atom can also be varied to further tune the photophysical properties, offering a versatile strategy for the design of novel fluorescent probes with tailored characteristics for specific applications. The ability to create dyes that absorb and emit in the near-infrared (NIR) region is a key advantage of silicon-substituted xanthenes, as this is highly desirable for in vivo imaging due to reduced light scattering and tissue autofluorescence.
Supramolecular Chemistry and Conformational Analysis of 2 2 Methylphenoxy 9h Xanthene Architectures
Conformational Flexibility of Xanthene-Based Systems
The 9H-xanthene core is not planar. nih.gov Its central, oxygen-containing six-membered ring (a pyran ring) forces the two flanking benzo groups to be twisted out of the molecular plane. This results in a folded or butterfly-like geometry. This non-planar structure gives rise to an inversion motion between two equivalent, low-energy conformers. nih.gov
The conformation of the central heterocyclic ring is often described as a boat or half-chair form, analogous to the conformations of cyclohexane. goums.ac.irprinceton.eduresearchgate.net In one crystallographic study of a substituted xanthene, the central pyran ring was observed to adopt a boat conformation, while the outer cyclohexene-like portion of the scaffold assumed a half-chair conformation. goums.ac.ir The transition between these states involves an energy barrier. For the parent 9H-xanthene molecule, theoretical calculations have estimated the energy barrier for this ring inversion, which corresponds to the energy of the planar transition state structure. nih.gov
Table 1: Calculated Inversion Barriers for 9H-Xanthene Ring This table presents theoretical estimations of the energy barrier for the ring inversion motion of the parent 9H-xanthene molecule, as determined by different computational methods.
| Computational Method | Calculated Barrier Height (cm⁻¹) |
|---|---|
| DFT Methods | 35 to 55 |
| MP2 Method | 748 |
Data sourced from a gas-phase rotational spectroscopy and theoretical study. nih.gov
The significant difference in calculated barriers highlights the sensitivity of conformational energies to the theoretical method used. nih.gov Nevertheless, they confirm the existence of a relatively low energy barrier to inversion, indicating the dynamic flexibility of the xanthene core.
The existence of a rotational barrier can lead to the presence of distinct conformers, or rotamers, which can be observed and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT). researchgate.net For example, the barrier to rotation of the formyl group in N-benzhydrylformamides has been calculated to be in the range of 20–23 kcal/mol. researchgate.net In other systems, such as perylene (B46583) fluorescent dyes, rotational barriers for N-substituents can exceed 180 kJ/mol for rigid systems or be significantly lower for flexible alkyl groups. nih.gov
For 2-(2-Methylphenoxy)-9H-xanthene, the rotation around the ether bond connecting the xanthene unit to the 2-methylphenoxy group is a key conformational determinant. The presence of the methyl group in the ortho position of the phenoxy ring introduces steric hindrance, which is expected to increase the energy barrier to free rotation compared to an unsubstituted phenoxy group. This restricted rotation influences the relative orientation of the two aromatic systems, affecting crystal packing and intramolecular interactions.
Table 2: Factors Influencing Rotational Energy Barriers This table outlines key factors that determine the magnitude of the energy barrier for rotation around single bonds in molecules like this compound.
| Factor | Description | Expected Effect on Barrier in Target Molecule |
|---|---|---|
| Steric Hindrance | Repulsive interactions between bulky groups near the bond of rotation. | The ortho-methyl group on the phenoxy ring creates steric clash with the xanthene backbone, increasing the rotational barrier. researchgate.net |
| Electronic Effects | Delocalization of electrons (conjugation) across the bond can increase its double-bond character, raising the barrier. | The ether oxygen's lone pairs can interact with both aromatic π-systems, potentially influencing the barrier. |
| Hyperconjugation | Interaction of σ-bonds with adjacent empty or partially filled p-orbitals. | Can stabilize certain conformations over others, contributing to the overall barrier. nih.gov |
| Temperature | Higher thermal energy allows molecules to overcome the rotational barrier more easily. | At room temperature, rotation may be fast on the NMR timescale unless the barrier is sufficiently high (> ~20 kcal/mol). researchgate.net |
Directed Intermolecular Interactions in Xanthene Crystal Structures
The way in which individual molecules of this compound arrange themselves in the solid state is dictated by a combination of weak, non-covalent forces. The study of these interactions is fundamental to crystal engineering, as they determine the final crystal packing and resulting material properties.
While the this compound molecule lacks strong hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···O hydrogen bonds. nih.gov In these interactions, a carbon-bound hydrogen atom acts as the donor and an electronegative oxygen atom (from the ether linkage or the xanthene core) acts as the acceptor. These interactions, though weaker than conventional hydrogen bonds, are numerous and directional, often playing a crucial role in stabilizing crystal lattices. nih.gov
The crystal structure of a closely related compound, 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene, provides insight into the types of interactions that can be expected. nih.gov In this structure, short C-H···O contacts link adjacent molecules into antiparallel chains. nih.gov Similar weak hydrogen bonding has been observed in other xanthene derivatives, with donor-acceptor distances indicating both medium-strong and weak interactions. goums.ac.ir
Table 3: Intermolecular C-H···O Hydrogen Bonds in a Xanthene Derivative Crystal This table details the geometry of intermolecular hydrogen bonds observed in the crystal structure of 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene, a close analogue of the title compound.
| Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Interaction Type |
|---|---|---|---|---|
| C-H | O | 3.303 | 136 | Intermolecular C-H···O |
Data sourced from the crystallographic study of 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene. nih.gov The interaction links molecules into chains.
Aromatic π-π stacking is another critical non-covalent interaction that directs the assembly of aromatic molecules. nih.gov This interaction arises from the attractive forces between the electron-rich π-systems of aromatic rings. Rather than a perfectly face-to-face arrangement, a parallel-displaced or offset geometry is often favored to minimize electrostatic repulsion and maximize attractive dispersion forces. biointerfaceresearch.com
Table 4: Intermolecular Aromatic Interactions in a Xanthene Derivative Crystal This table lists the types and distances of π-system interactions found in the crystal structure of 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene.
| Interaction Type | Interacting Groups | Distance (Å) |
|---|---|---|
| C-H···π (Intermolecular) | C20-H ··· π(C14–C19 ring) | 3.680 |
| C-H···π (Intramolecular) | C21-H ··· π(O1–C13 ring) | 2.974 |
| π-π contact (Intramolecular) | π(O1–C13 ring) and π(C14–C19 ring) | 4.034 (edge-to-face) |
Data sourced from the crystallographic study of 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene. nih.gov
Xanthene[n]arenes as Macrocyclic Building Blocks in Supramolecular Design
Moving beyond single molecules, xanthene units can be covalently linked to form large, bowl-shaped macrocycles known as xanthene[n]arenes . ethz.chresearchgate.net These molecules represent a significant class of building blocks in supramolecular design, analogous to the well-known calixarenes. acs.org
Unlike more flexible macrocycles, xanthene[n]arenes possess a rigid, conformationally restricted bowl shape. This intrinsic curvature is a crucial feature for the construction of more complex supramolecular structures, such as deep cavitands (molecules with well-defined cavities) and molecular capsules. ethz.ch
These macrocyclic hosts can self-assemble through non-covalent interactions, particularly hydrogen bonds, to form even larger, discrete structures. For example, a modified xanthenearene has been shown to self-assemble into a tetrameric capsule held together by hydrogen bonds. researchgate.netacs.org This capsule possesses an internal cavity volume of approximately 1400 ų, significantly larger than many other self-assembled capsules, and demonstrates the potential of xanthene[n]arenes to create large, functional host-guest systems. The selective synthesis of different sizes, such as xanthenearenes or xanthene researchgate.netarenes, can be achieved by tuning the steric hindrance of substituents on the monomer units. ethz.ch This work establishes xanthene-based macrocycles as a powerful and versatile platform for the development of new materials and host systems in supramolecular chemistry. acs.org
Design and Synthesis of Bowl-Shaped Cavitands
Cavitands are container-shaped molecules with an open-ended cavity, designed to engage in host-guest chemistry with molecules of complementary size and shape. ethz.ch The synthesis of cavitands often begins with a pre-organized, bowl-shaped macrocycle. While traditionally built upon scaffolds like cyclodextrins, calixarenes, and resorcinarenes, recent advancements have introduced xanthene units into the design of these molecular hosts. ethz.chmdpi.com
A notable development is the synthesis of a new class of macrocycles termed "xanthene[n]arenes". ethz.chnih.govacs.org These molecules are unique in that they possess a conformationally restricted bowl shape due to alkyl groups on the methylene (B1212753) bridges that link the xanthene units. ethz.chnih.govacs.org The synthesis of these xanthene-based building blocks can be achieved on a significant scale. For instance, the precursor xanthene can be readily synthesized from resorcinol (B1680541) and acetone (B3395972) using a Lewis acid catalyst like zinc chloride. nih.govacs.org
However, the direct macrocyclization of this xanthene unit with aldehydes, a common method in calixarene (B151959) chemistry, has proven unsuccessful in yielding xanthene[n]arenes. nih.govacs.org This has necessitated the development of alternative synthetic strategies to create these larger, bowl-shaped structures. Once formed, these xanthene[n]arenes serve as foundational platforms for constructing even deeper cavitands. nih.govacs.org The derivatization potential of these macrocycles has been demonstrated, allowing for the creation of more complex and functionalized cavitand structures. ethz.chnih.govacs.org
| Precursor Molecules | Catalyst/Reagents | Resulting Structure | Reference |
| Resorcinol, Acetone | ZnCl₂ | Xanthene precursor | nih.govacs.org |
| Xanthene precursor, Aldehydes | Acidic conditions | No xanthene[n]arene formation | nih.govacs.org |
Principles of Self-Assembly into Molecular Capsules
Molecular capsules are formed when two or more cavitands self-assemble to create a closed-surface container molecule. This self-assembly is driven by non-covalent interactions and is a key principle in supramolecular chemistry. The conformationally restricted bowl shape of xanthene[n]arenes makes them ideal building blocks for the construction of such capsules. ethz.chnih.govacs.org
The functionalization of the xanthene[n]arene scaffold is crucial for directing the self-assembly process. For example, a modified xanthene ethz.charene has been synthesized that self-assembles into a hydrogen-bonded tetrameric capsule. ethz.chnih.govacs.org This demonstrates the potential of these xanthene-based macrocycles to form large, well-defined molecular containers.
The resulting tetrameric capsule from the xanthene ethz.charene derivative is notably large, with an internal cavity volume of approximately 1400 ų. nih.govacs.org This is significantly larger than many previously reported hydrogen-bonded supramolecular capsules, highlighting the utility of the xanthene scaffold in creating expansive molecular hosts. nih.govacs.org The self-assembly process can also be influenced by the presence of guest molecules, which can act as templates, promoting the formation of the capsule around them.
| Macrocycle | Assembly Type | Key Interaction | Capsule Volume | Reference |
| Modified Xanthene ethz.charene | Tetrameric Capsule | Hydrogen Bonding | ~1400 ų | nih.govacs.org |
| Pyrogallol (B1678534) arene | Tetrameric Capsule | Hydrogen Bonding | 270 ų | nih.gov |
Host-Guest Chemistry Utilizing Xanthene Derivatives
The primary function of cavitands and molecular capsules is to act as hosts for smaller guest molecules. The specific binding of guests within the host's cavity is a hallmark of molecular recognition. Xanthene-based architectures, such as the xanthene[n]arene capsules, have been shown to engage in this type of host-guest chemistry. nih.govacs.orgthno.orgnih.govnih.govmdpi.com
Studies on the guest uptake of the tetrameric capsule formed from a modified xanthene ethz.charene have revealed its ability to bind alkyl ammonium (B1175870) guests. nih.govacs.org This binding behavior is comparable to that of other well-known capsule systems, such as those derived from pyrogallol arene. nih.govacs.org The interaction with certain guests, like tetraethylammonium (B1195904) bromide (Et₄NBr), can lead to the formation of different assembly types, such as a dimeric precipitate, indicating that the guest can influence the aggregation state of the host. nih.govacs.org
The large internal cavity of these xanthene-based capsules allows for the encapsulation of a variety of guest molecules, opening up possibilities for applications in areas such as catalysis, sensing, and drug delivery. thno.orgnih.govnih.gov The ability to create functionalized and dynamic host-guest systems is a rapidly advancing area of research, with xanthene derivatives providing a promising platform for the development of new and sophisticated supramolecular structures. rsc.org
Catalytic Applications of Xanthene Scaffolds and Their Derivatives
Xanthene as a Bridging Ligand in Bimetallic and Polymetallic Systems
The xanthene backbone is an ideal linker for constructing bimetallic and polymetallic complexes, where two or more metal centers are held in close proximity. This spatial arrangement can facilitate cooperative effects, leading to enhanced catalytic activity and selectivity compared to their mononuclear counterparts.
Rational Design of Dinucleating Ligands Incorporating Xanthene Linkers
The rational design of dinucleating ligands often employs the xanthene scaffold to create a pre-organized binding pocket for two metal ions. The geometry of the xanthene unit dictates the distance and orientation of the metal centers, which is a critical parameter in tuning the catalytic properties of the resulting complex. While numerous xanthene-based dinucleating ligands have been synthesized and studied, there is no specific data available on the use of a 2-(2-Methylphenoxy)-9H-xanthene core in such designs.
Studies on Cooperative Reactivity in Bimetallic Catalysis
Bimetallic catalysts featuring xanthene bridges have been shown to exhibit cooperative reactivity in various transformations. This includes reactions where one metal center activates the substrate while the other facilitates the bond-forming or bond-breaking step. Such cooperative effects are highly dependent on the nature of the xanthene linker and the coordinated metals. Unfortunately, no studies have been published that investigate the cooperative reactivity within a bimetallic system bridged by a this compound ligand.
Xanthene-Derived Ligands in Homogeneous and Heterogeneous Catalysis
The versatility of the xanthene framework allows for the introduction of various donor groups, leading to a wide array of ligands for both homogeneous and heterogeneous catalysis.
Phosphine (B1218219) (Xantphos) and Diimine Chelates in Transition Metal Catalysis
One of the most prominent examples of a xanthene-based ligand is Xantphos, a class of diphosphine ligands. The wide bite angle imposed by the xanthene backbone is a key feature of Xantphos ligands, influencing the geometry and reactivity of the metal complexes they form. These ligands have been successfully applied in a multitude of transition metal-catalyzed reactions, including cross-coupling, hydroformylation, and carbonylation. Similarly, xanthene-based diimine ligands have been employed in various catalytic processes. However, a derivative of Xantphos or a diimine chelate originating from this compound has not been reported in the scientific literature.
Applications in Asymmetric Catalysis for Enantioselective Transformations
The rigid and chiral environment that can be created using xanthene-based ligands has made them valuable in the field of asymmetric catalysis. By introducing chiral substituents to the xanthene backbone, enantioselective transformations can be achieved. While this is a thriving area of research for many xanthene derivatives, there is currently no information on the application of this compound or its chiral derivatives in asymmetric catalysis.
Xanthene Derivatives in Photocatalysis and Photoreduction Processes
The conjugated π-system of the xanthene core endows many of its derivatives with interesting photophysical properties, making them suitable candidates for photocatalysis. These compounds can absorb light and transfer the energy to other molecules or participate in photoinduced electron transfer processes. This has led to their use in various photoreduction and other light-driven reactions. Despite the potential, there are no specific studies detailing the photocatalytic or photoreductive capabilities of this compound.
Future Research Directions and Translational Perspectives for 2 2 Methylphenoxy 9h Xanthene
Innovations in Green Synthetic Chemistry for Xanthene Derivatives
The synthesis of xanthene scaffolds has been a focus of organic chemistry, with a significant trend towards sustainable and green methodologies. bohrium.comtandfonline.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. For a compound such as 2-(2-Methylphenoxy)-9H-xanthene, these green synthetic routes offer promising avenues for efficient and environmentally benign production.
Recent advancements in green chemistry for xanthene synthesis include:
Ultrasound-Assisted Synthesis: This technique utilizes ultrasonic irradiation to accelerate chemical reactions. nih.govnih.gov It often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. nih.govnih.gov For instance, the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes has been achieved in good to excellent yields (90-98%) within 30-90 minutes using ultrasound in the presence of a catalytic amount of perchloric acid. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times and improve yields in the synthesis of xanthene derivatives. scholarsresearchlibrary.com
Use of Green Catalysts: A variety of eco-friendly catalysts have been developed for xanthene synthesis. These include biodegradable materials like sulfonated fructose (B13574) and cellulose (B213188) sulfuric acid, which offer advantages such as low cost, non-toxicity, and reusability. journaljpri.compnu.ac.ir Magnetic nanocatalysts are also gaining prominence as they can be easily separated from the reaction mixture using an external magnetic field, simplifying the purification process. bohrium.comtandfonline.com
Solvent-Free and Water-Based Reactions: Conducting reactions in water or without a solvent aligns with the principles of green chemistry by reducing the use of volatile organic compounds. nih.govfrontiersin.org The synthesis of 14H-dibenzoxanthenes has been successfully carried out in ethanol (B145695), a greener solvent, using a Sn(II)/nano silica (B1680970) catalyst. frontiersin.org
Comparison of Green Synthetic Methods for Xanthene Derivatives
| Method | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|
| Ultrasound-Assisted | N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate | High yields (90-95%), very short reaction times (5-10 min) | nih.gov |
| Ultrasound-Assisted | NH4H2PO4/SiO2 in water | Good yields (85-94%), short reaction times (40 min), environmentally friendly | nih.gov |
| Solvent-Free | Cellulose sulfuric acid | Excellent yields, short reaction times, reusable catalyst, no toxic solvents | pnu.ac.ir |
| Magnetic Nanocatalyst | Fe3O4 nanoparticles in water | Efficient, environmentally friendly, easily recoverable catalyst | rsc.org |
| Visible Light Photocatalysis | Blackberry Dye-Sensitized TiO2 | Utilizes visible light, eco-friendly | researchgate.net |
Advanced Computational Design of Xanthene-Based Systems with Tuned Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing and understanding the properties of xanthene derivatives. researchgate.netnih.gov For this compound, computational methods can predict its electronic, optical, and chemical properties, guiding the synthesis of new molecules with desired functionalities.
Key areas of computational research on xanthene-based systems include:
Predicting Photophysical Properties: Time-dependent DFT (TD-DFT) calculations are used to predict the absorption and emission wavelengths of xanthene-based dyes. researchgate.netnih.gov This is crucial for designing new fluorescent probes and dyes for applications in bioimaging and materials science. For example, computational studies have guided the design of rhodamine analogs with red-shifted emissions for near-infrared imaging. researchgate.netnih.gov
Mechanism Elucidation: DFT calculations can elucidate reaction mechanisms, such as those involved in catalysis. tib.eu Understanding the mechanism of action of xanthene-based catalysts can lead to the design of more efficient and selective catalytic systems. nih.gov
Structure-Property Relationships: By systematically modifying the structure of xanthene derivatives in silico, researchers can establish relationships between their structure and properties. This knowledge is vital for tuning the characteristics of molecules like this compound for specific applications, such as aggregation-induced emission (AIE) and mechanochromism. rsc.org
Machine Learning in Dye Discovery: Machine learning models are being developed to predict the properties of new xanthene dyes based on a database of known compounds. researchgate.net This data-driven approach can accelerate the discovery of novel dyes with tailored characteristics. researchgate.net
Computational Methods in Xanthene Research
| Computational Method | Application | Key Findings | Reference |
|---|---|---|---|
| (Time-Dependent) Density Functional Theory (TD-DFT) | Design of NIR-II dyes | Designed small molecular dyes with long emission wavelengths (1377–1809 nm). | researchgate.netnih.gov |
| DFT | Investigation of fluorescent probes | Elucidated the optical properties and response mechanism of a red-emissive fluorescent probe for H2O2. | nih.gov |
| DFT | Study of anion-binding catalysis | Supported the proposed mechanism of cyclization reactions catalyzed by xanthene-derived compounds. | nih.gov |
| Machine Learning (ATTRNN model) | Prediction of dye properties | Accurately predicted excitation and emission wavelengths of new xanthene dyes. | researchgate.net |
Development of Novel Catalytic Systems Exploiting Xanthene Scaffolds
The rigid xanthene backbone is an excellent platform for the development of ligands for catalysis. researchgate.netrsc.org The steric and electronic properties of these ligands can be fine-tuned by introducing different substituents, making them suitable for a wide range of catalytic applications, particularly in cross-coupling reactions. researchgate.netrsc.org The introduction of a 2-methylphenoxy group in this compound could lead to ligands with unique catalytic activities.
Future research in this area could focus on:
Xanthene-Based Ligands for Cross-Coupling: Ligands such as Xantphos, which are based on the xanthene scaffold, have shown great utility in palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The development of new xanthene-based ligands could lead to catalysts with improved activity, selectivity, and substrate scope. chemistryworld.comnih.gov
Asymmetric Catalysis: Chiral xanthene-based ligands can be designed for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry.
Photocatalysis: Xanthene dyes can be incorporated into metal-organic frameworks (MOFs) to create efficient photocatalytic systems. rsc.org These materials can harness visible light to drive chemical reactions, offering a sustainable approach to chemical synthesis. rsc.org
Organocatalysis: Xanthene derivatives can also function as organocatalysts, avoiding the use of metals. nih.gov For example, xanthene-derived anion-binding catalysts have been studied for their ability to promote cyclization reactions. nih.gov
Expansion of Supramolecular Applications for Xanthene-Based Architectures
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.orgresearchgate.net The xanthene scaffold, with its potential for introducing various functional groups, is an attractive building block for constructing complex supramolecular architectures. nih.gov These assemblies can exhibit novel properties and functions, opening up new avenues for the application of compounds like this compound.
Potential future directions in the supramolecular chemistry of xanthenes include:
Molecular Recognition and Sensing: Xanthene-based hosts can be designed to selectively bind to specific guest molecules. This can be exploited for the development of sensors for anions, cations, or neutral molecules.
Self-Assembled Materials: Xanthene derivatives can be engineered to self-assemble into well-defined nanostructures such as capsules, tubes, and sheets. nih.govnih.gov These materials could find applications in drug delivery, nanotechnology, and electronics. researchgate.netnih.gov
Supramolecular Catalysis: By encapsulating reactants within a xanthene-based supramolecular cage, it is possible to control the reactivity and selectivity of chemical reactions, mimicking the function of enzymes. nih.govacs.org Coordination cages based on xanthene dyes have been shown to catalyze oxidation reactions. rsc.org
Smart Materials: The responsive nature of non-covalent interactions can be utilized to create "smart" materials that change their properties in response to external stimuli such as light, temperature, or pH. researchgate.net Xanthene-based systems exhibiting aggregation-induced emission (AIE) and mechanochromism are examples of such materials. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
